Cas no 1019537-47-3 (1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine)

1-(4-Chlorophenyl)ethyl(prop-2-en-1-yl)amine is a chiral amine derivative featuring a 4-chlorophenyl group and an allyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both aromatic and aliphatic functional groups allows for further modifications, such as hydrogenation or cross-coupling reactions. Its structural features may also lend utility in asymmetric synthesis or as a ligand precursor in catalysis. The compound's stability and reactivity profile make it a valuable building block for researchers exploring novel synthetic pathways or bioactive molecule development.
1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine structure
1019537-47-3 structure
商品名:1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine
CAS番号:1019537-47-3
MF:C11H14ClN
メガワット:195.688561916351
CID:5166019
PubChem ID:43177050

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 4-chloro-α-methyl-N-2-propen-1-yl-
    • n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine
    • 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine
    • インチ: 1S/C11H14ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h3-7,9,13H,1,8H2,2H3
    • InChIKey: AMOAWNMQUVHSIQ-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(Cl)=CC=1)(C)NCC=C

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338008-100mg
n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine
1019537-47-3 98%
100mg
¥14976 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338008-1g
n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine
1019537-47-3 98%
1g
¥17006 2023-04-17
Enamine
EN300-163700-0.05g
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
0.05g
$612.0 2023-06-08
Enamine
EN300-163700-0.5g
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
0.5g
$699.0 2023-06-08
Enamine
EN300-163700-10.0g
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
10g
$3131.0 2023-06-08
Enamine
EN300-163700-5000mg
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
5000mg
$1199.0 2023-09-22
Enamine
EN300-163700-50mg
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
50mg
$348.0 2023-09-22
Enamine
EN300-163700-2500mg
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
2500mg
$810.0 2023-09-22
Enamine
EN300-163700-0.25g
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
0.25g
$670.0 2023-06-08
Enamine
EN300-163700-5.0g
[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine
1019537-47-3
5g
$2110.0 2023-06-08

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine 関連文献

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amineに関する追加情報

Professional Introduction to Compound with CAS No. 1019537-47-3 and Product Name: 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine

The compound with the CAS number 1019537-47-3 and the product name 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound includes a phenyl ring substituted with a chlorine atom, an ethyl chain, and a prop-2-en-1-yl group, which together contribute to its distinct reactivity and biological activity.

Recent advancements in the study of 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine have highlighted its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the chlorine substituent on the phenyl ring enhances its electrophilicity, making it a valuable precursor in organic synthesis. This property has been leveraged in the development of novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and other metabolic conditions.

In the realm of medicinal chemistry, the compound’s ability to interact with biological targets has been extensively explored. Studies have demonstrated that derivatives of 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine exhibit promising effects on neurotransmitter systems, particularly in the context of modulating dopamine and serotonin pathways. These findings are particularly relevant given the increasing understanding of the role of neurotransmitter imbalances in conditions such as depression, anxiety, and Parkinson’s disease.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Researchers have utilized computational modeling and high-throughput screening techniques to identify analogs of 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine that exhibit enhanced binding affinity and selectivity for specific biological targets. These efforts have led to the identification of several lead compounds that are currently undergoing further optimization for clinical use.

The synthesis of 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine involves a series of well-defined chemical transformations that highlight its versatility as a building block. The reaction sequence typically begins with the formation of a Grignard reagent from an appropriate halogenated aromatic compound, followed by reaction with an alkene to introduce the propenyl group. Subsequent functionalization steps, such as nucleophilic substitution or elimination reactions, allow for the introduction of additional substituents that modulate the compound’s biological activity.

Recent research has also focused on the pharmacokinetic properties of derivatives of 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing hydrophilic groups can enhance oral bioavailability, while lipophilic substitutions can improve penetration into central nervous system tissues. These insights are crucial for designing drugs that exhibit optimal therapeutic efficacy while minimizing side effects.

The compound’s potential in treating neurological disorders has been further investigated through preclinical studies. In vitro assays have revealed that certain derivatives exhibit neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. These mechanisms are particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role in disease progression. Additionally, animal models have shown that these compounds can attenuate cognitive decline and motor dysfunction associated with conditions like Alzheimer’s disease and Parkinson’s disease.

The development of 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine derivatives as cardiovascular therapeutics is another area of active research. Studies have indicated that these compounds can modulate vascular tone by interacting with receptors involved in blood pressure regulation. By targeting specific signaling pathways, these derivatives may offer novel approaches to managing hypertension and related cardiovascular diseases.

From a synthetic chemistry perspective, 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine serves as an excellent model for exploring new reaction methodologies. The compound’s structural features provide opportunities for developing innovative synthetic strategies that could be applied to other complex molecules. Advances in catalytic processes and green chemistry principles have further enhanced the efficiency and sustainability of its synthesis.

The growing interest in 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine underscores its importance as a versatile building block in pharmaceutical research. As our understanding of biological systems continues to evolve, new applications for this compound are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential for improving human health.

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